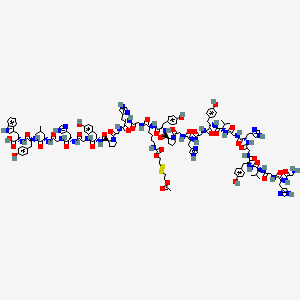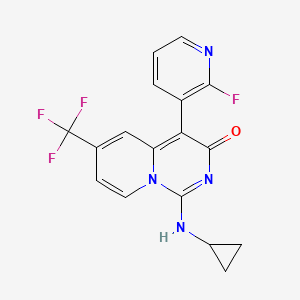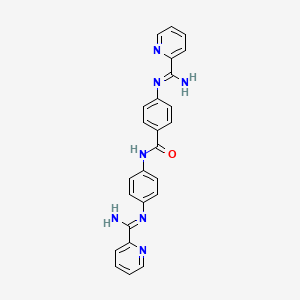
MeOSuc-Gly-Leu-Phe-AMC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MeOSuc-Gly-Leu-Phe-AMC is a peptide substrate commonly used in proteasomal activity assays. It is a synthetic compound with the chemical formula C₃₂H₃₈N₄O₈ and a molecular weight of 606.67 g/mol . This compound is utilized in various scientific research fields due to its ability to act as a substrate for proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins by proteolysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-Gly-Leu-Phe-AMC involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amino-4-methylcoumarin (AMC) group. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a solid resin. The amino acids are protected by groups that prevent unwanted side reactions.
Coupling Reactions: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA), resulting in the free peptide.
Attachment of AMC: The AMC group is attached to the peptide through a coupling reaction, forming the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
MeOSuc-Gly-Leu-Phe-AMC primarily undergoes hydrolysis reactions when exposed to proteasomal enzymes. The proteasome cleaves the peptide bond between the phenylalanine (Phe) and AMC, releasing the fluorescent AMC group.
Common Reagents and Conditions
Proteasomal Enzymes: These enzymes catalyze the hydrolysis of this compound.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are commonly used to maintain the pH during the reaction.
Major Products Formed
The major product formed from the hydrolysis of this compound is the free AMC group, which exhibits fluorescence. This fluorescence can be measured to assess proteasomal activity .
科学研究应用
MeOSuc-Gly-Leu-Phe-AMC is widely used in scientific research, particularly in the following areas:
Proteasomal Activity Assays: It serves as a substrate to measure the activity of proteasomes in various biological samples.
Drug Screening: The compound is used to screen for potential proteasome inhibitors, which are of interest in cancer research and treatment.
Neurotoxicity Studies: Researchers use this compound to study the effects of neurotoxic compounds on proteasomal activity
作用机制
MeOSuc-Gly-Leu-Phe-AMC exerts its effects by serving as a substrate for proteasomes. The proteasome recognizes and binds to the peptide, cleaving the bond between the phenylalanine and AMC. This cleavage releases the AMC group, which fluoresces upon excitation. The fluorescence intensity is directly proportional to the proteasomal activity, allowing researchers to quantify enzyme activity .
相似化合物的比较
Similar Compounds
MeOSuc-Ala-Phe-Lys-AMC: Another peptide substrate used for different proteases.
Suc-Leu-Leu-Val-Tyr-AMC: A substrate for chymotrypsin-like proteasomal activity.
Uniqueness
MeOSuc-Gly-Leu-Phe-AMC is unique due to its specific sequence, which makes it a suitable substrate for proteasomal enzymes. Its ability to release a fluorescent AMC group upon cleavage allows for easy and accurate measurement of proteasomal activity, making it a valuable tool in various research applications .
属性
分子式 |
C32H38N4O8 |
|---|---|
分子量 |
606.7 g/mol |
IUPAC 名称 |
methyl 4-[[2-[[(2S)-4-methyl-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C32H38N4O8/c1-19(2)14-24(35-28(38)18-33-27(37)12-13-29(39)43-4)32(42)36-25(16-21-8-6-5-7-9-21)31(41)34-22-10-11-23-20(3)15-30(40)44-26(23)17-22/h5-11,15,17,19,24-25H,12-14,16,18H2,1-4H3,(H,33,37)(H,34,41)(H,35,38)(H,36,42)/t24-,25-/m0/s1 |
InChI 键 |
PJTZARMTBFHXDV-DQEYMECFSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CCC(=O)OC |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)



![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)




